An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This guide provides a comprehensive technical overview of the physicochemical properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of the molecule's structural features with its chemical behavior.
Introduction: The Significance of a Substituted Benzodioxole
6-Nitro-1,3-benzodioxole-5-carboxylic acid (CAS No: 716-32-5) belongs to the benzodioxole class of compounds, a scaffold present in numerous natural products and pharmacologically active molecules. The introduction of a nitro group and a carboxylic acid moiety to the benzodioxole core imparts unique electronic and steric characteristics, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the acidic proton of the carboxylic acid, creates a molecule with potential for diverse chemical interactions and biological activity. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.
Core Physicochemical Data
A summary of the key physicochemical properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is presented below. It is important to note that while some properties have been experimentally determined, others are based on high-quality computational predictions due to the limited availability of published experimental data.
| Property | Value | Source |
| CAS Number | 716-32-5 | [1][][3] |
| Molecular Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| Melting Point | Approximately 240 °C | [4] |
| Boiling Point | Predicted: > 400 °C (decomposes) | Predicted value based on high melting point and presence of functional groups prone to decomposition at elevated temperatures. |
| pKa | Predicted: ~2.5 - 3.5 | Predicted value based on the strong electron-withdrawing effect of the nitro group on the carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from the properties of similar aromatic carboxylic acids. |
Structural and Spectroscopic Characterization
The unique arrangement of functional groups in 6-Nitro-1,3-benzodioxole-5-carboxylic acid gives rise to a distinct spectroscopic fingerprint.
Chemical Structure
// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; O5 [label="O"]; O6 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxole ring C3 -- O1; O1 -- C7; C7 -- O2; O2 -- C4;
// Carboxylic acid group C1 -- C8; C8 [label="C"]; C8 -- O3 [label="="]; C8 -- O4; O4 -- H1;
// Nitro group C6 -- N1; N1 -- O5 [label="="]; N1 -- O6;
// Hydrogens on the ring C2 -- H2; C5 -- H3; } Caption: Chemical structure of 6-Nitro-1,3-benzodioxole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the carbon between the carboxylic acid and the benzodioxole oxygen will likely be the most downfield, influenced by the deshielding effects of both groups. The other aromatic proton will also be in the downfield region.
-
Methylenedioxy Protons: A singlet corresponding to the two protons of the -O-CH₂-O- group is expected, typically in the range of δ 6.0-6.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is anticipated far downfield (δ 10-13 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 100-150 ppm. The carbons attached to the nitro group and the carboxylic acid will be the most deshielding.
-
Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group is expected around δ 100-105 ppm.
Computational NMR prediction is a powerful tool in modern chemistry for structural elucidation and verification.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is expected to be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group will influence the exact position.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O Stretch (Dioxole and Carboxylic Acid): Multiple bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ether linkages in the dioxole ring and the carboxylic acid.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
FTIR and FT-Raman spectroscopy, coupled with DFT calculations, are powerful techniques for the vibrational analysis of such molecules.[6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 211. The fragmentation pattern will likely involve:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Loss of -NO₂ (M-46): Fragmentation involving the nitro group.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.
The fragmentation of nitroaromatic compounds can be complex and provide significant structural information.
Acidity and Solubility
pKa: A Measure of Acidity
The acidity of the carboxylic acid group is significantly influenced by the electron-withdrawing nitro group on the aromatic ring. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the proton. Consequently, the pKa of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is predicted to be in the range of 2.5 to 3.5, making it a relatively strong organic acid.
Experimental Rationale for pKa Determination: The pKa of a nitroaromatic carboxylic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. The choice of method depends on the compound's solubility and spectral properties. For a compound like this, with expected chromophores, spectrophotometric determination is a viable and sensitive option.
Solubility Profile
The presence of the polar carboxylic acid and nitro groups, along with the largely nonpolar aromatic backbone, results in a mixed solubility profile.
-
Water: Sparingly soluble. The strong intermolecular forces in the solid state (due to hydrogen bonding of the carboxylic acid) and the hydrophobic nature of the aromatic ring limit its aqueous solubility.
-
Aqueous Base: Soluble in aqueous solutions of sodium hydroxide or sodium bicarbonate due to the formation of the water-soluble sodium salt. This is a key property for purification and handling.
-
Organic Solvents: Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be very low.
Experimental Protocol for Solubility Determination: A standard method for determining the solubility of an aromatic carboxylic acid involves the saturation shake-flask method.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Reactivity
The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of a suitable benzodioxole precursor.[8] The presence of both a nitro group and a carboxylic acid on the aromatic ring opens up a wide range of possibilities for further chemical transformations, making it a versatile intermediate in organic synthesis. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitro group can be reduced to an amine, which can then be further functionalized.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 6-Nitro-1,3-benzodioxole-5-carboxylic acid. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
6-Nitro-1,3-benzodioxole-5-carboxylic acid is a molecule with a rich set of physicochemical properties that make it a compound of interest for drug discovery and organic synthesis. Its acidity, solubility, and spectroscopic characteristics are all direct consequences of its unique molecular architecture. This guide has provided a detailed overview of these properties, blending available experimental data with high-quality predictions to offer a comprehensive resource for the scientific community. A thorough understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile chemical entity.
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